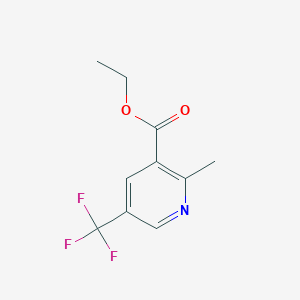

Ethyl 2-methyl-5-(trifluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

ethyl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-4-7(10(11,12)13)5-14-6(8)2/h4-5H,3H2,1-2H3 |

InChI Key |

QFTXMMGZBOPVNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Three-Component Reactions Involving Enaminoketones and Active Methylene Compounds

Methodology : The reaction involves enaminoketones, active methylene compounds, and ammonium acetate in a suitable solvent such as isopropanol, catalyzed by K-10 or CeCl₃·7H₂O, leading to pyridine derivatives with trifluoromethyl groups attached at specific positions (Scheme 2.10 and Scheme 2.11).

-

- Solvent: Isopropanol or methanol

- Catalyst: K-10, CeCl₃·7H₂O, or CuBr

- Temperature: Mild (room temperature to 120°C)

- Duration: 12-48 hours

Outcome : These reactions efficiently produce trisubstituted pyridines, including ethyl nicotinates, with yields often exceeding 80%. The trifluoromethyl group is introduced via reagents such as trifluoromethylated enaminoketones or trifluoromethylating agents.

Functionalization of Pyridine Derivatives

Nitration or Halogenation Followed by Trifluoromethylation

Method : Starting from substituted pyridines, selective halogenation (e.g., chlorination or bromination at the 2-position) is followed by nucleophilic substitution with trifluoromethylating reagents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonates).

Application : This approach is often used in intermediate steps, especially when direct synthesis is challenging.

Cyclocondensation of Mannich Bases

Procedure : As per Troschütz (Scheme 2.12), Mannich bases derived from ketonic compounds undergo cyclocondensation with enaminoketones in alcohol solvents, catalyzed by acids or metal catalysts, to produce trisubstituted pyridines, including ethyl nicotinates.

-

- Catalysts: Acidic or metal salts

- Solvent: Alcohols (ethanol, methanol)

- Temperature: Mild to moderate (80–120°C)

- Duration: Several hours to days

Specific Route for Ethyl 2-methyl-5-(trifluoromethyl)nicotinate

Based on patent WO2006059103A2 and experimental data, the most reliable method involves:

Step 1 : Synthesis of a trifluoromethylated enone or enaminoketone intermediate, often via nucleophilic trifluoromethylation of suitable precursors.

Step 2 : Condensation with a suitable amino ester or pyridine precursor, such as ethyl 3-aminocrotonate, under acidic conditions (glacial acetic acid) to facilitate cyclization.

Step 3 : Stereoselective reduction or further functionalization to obtain the target compound.

Note : The process benefits from using trifluoromethylating reagents like Togni’s reagent or Umemoto’s reagent, which provide high regioselectivity and yields.

Reaction Data and Material Compatibility

| Method | Starting Materials | Catalysts/Reagents | Solvents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Multi-component (Scheme 2.10) | Enaminoketones, active methylenes, ammonium acetate | K-10, CeCl₃·7H₂O, CuBr | Isopropanol, methanol | 80–120°C, 12–48 h | >80% | High efficiency, scalable |

| Nucleophilic trifluoromethylation | Pyridine derivatives | Trifluoromethylating reagents | Organic solvents | Mild to moderate | Variable | Requires purification |

| Mannich cyclization | Ketonic Mannich bases | Acidic or metal catalysts | Alcohols | 80–120°C | 70–90% | Good regioselectivity |

Research Findings and Optimization Strategies

Reaction Optimization : Use of microwave-assisted synthesis can reduce reaction times and improve yields.

Purification : Chromatography remains essential due to side products like enamines; however, recrystallization from suitable solvents can improve purity.

Scale-up Considerations : Continuous flow reactors have been successfully employed for trifluoromethylation steps, enhancing safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

- Chemistry Ethyl 2-methyl-5-(trifluoromethyl)nicotinate serves as a building block in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to form corresponding carboxylic acids, alcohols, or other substituted products. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols under basic conditions.

- Biology Due to its structural similarity to biologically active molecules, this compound can be employed in studies involving enzyme inhibition and receptor binding.

- Medicine Ongoing research explores its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Ethyl 2-methyl-5-(trifluoromethyl)nicotinate exhibits notable biological activities, particularly in pharmacology. Its mechanism of action involves interaction with molecular targets such as enzymes or receptors, where the trifluoromethyl group can enhance binding affinity and specificity, leading to more potent biological effects. The compound is believed to interact with various molecular targets, including:

- Enzymatic Inhibition It may inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and cell signaling processes.

- Receptor Modulation The compound could modulate nicotinic acetylcholine receptors, which are implicated in various physiological functions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains, exhibiting inhibitory effects on both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-(trifluoromethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Trifluoromethyl Position and Electronic Effects: The trifluoromethyl group at C5 in the reference compound stabilizes the pyridine ring via strong electron-withdrawing effects, reducing electron density at adjacent positions. In contrast, Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (CAS 445-71-6) places -CF₃ at C2, altering regioselectivity in reactions .

Substituent Impact on Reactivity: Carboxylic acid derivatives like 2-Cyano-5-(trifluoromethyl)nicotinic acid (CAS 1360930-51-3) exhibit higher acidity (pKa ~2.5) compared to esters, making them suitable for salt formation . The amino group in Methyl 2-amino-5-(trifluoromethyl)nicotinate increases nucleophilicity but may reduce stability under oxidative conditions .

Thiocarbonyl groups (e.g., CAS 732-20-7) enhance lipophilicity (logP ~3.2 vs. ~2.8 for the reference compound), improving membrane permeability .

Biological Activity

Ethyl 2-methyl-5-(trifluoromethyl)nicotinate is a synthetic derivative of nicotinic acid that exhibits notable biological activities, particularly in pharmacology. This compound has garnered attention for its potential therapeutic applications due to its unique structural features and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 227.19 g/mol

- Structural Features : The compound contains a pyridine ring with a trifluoromethyl group, which enhances lipophilicity and biological activity.

Ethyl 2-methyl-5-(trifluoromethyl)nicotinate is believed to interact with various molecular targets, including:

- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and cell signaling processes.

- Receptor Modulation : The compound could modulate nicotinic acetylcholine receptors, which are implicated in various physiological functions.

Antimicrobial Properties

Ethyl 2-methyl-5-(trifluoromethyl)nicotinate has demonstrated significant antimicrobial activity against various bacterial strains. In studies, it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Low |

Antiviral Activity

Research has indicated that derivatives of nicotinic acid, including this compound, may possess antiviral properties. Preliminary studies suggest that Ethyl 2-methyl-5-(trifluoromethyl)nicotinate could inhibit viral replication through mechanisms similar to those observed in other nicotinic acid derivatives.

Case Studies and Research Findings

- Study on RNase H Inhibition : A series of compounds based on the nicotinic acid scaffold showed promising results in inhibiting RNase H function associated with HIV-1 replication. Ethyl 2-methyl-5-(trifluoromethyl)nicotinate was included in broader studies evaluating its potential as a dual-target inhibitor, exhibiting an IC value in the low micromolar range .

- Synthesis and Biological Evaluation : The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)nicotinate has been optimized to enhance yield and purity. Biological evaluations have confirmed its efficacy against various pathogens, indicating its potential as a lead compound for further drug development .

- Comparative Analysis with Similar Compounds : Comparative studies with other trifluoromethylated nicotinates have shown that the presence of the trifluoromethyl group significantly enhances biological activity, particularly in terms of lipophilicity and receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.